2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 can be synthesized through the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction typically involves heating p-cresol and tert-butyl alcohol with phosphoric acid as a catalyst. The reaction mixture is then neutralized with sodium hydroxide, washed with water, and purified by distillation and recrystallization .
Industrial Production Methods
In industrial settings, the compound is produced by reacting p-cresol with isobutylene in the presence of sulfuric acid. The reaction mixture is neutralized, and the crude product is purified by dissolving it in ethanol, filtering, and drying .
Chemical Reactions Analysis
Types of Reactions
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form the corresponding hydroquinone.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to prevent the oxidation of various chemicals and materials.
Biology: It is used in studies related to oxidative stress and its effects on biological systems.
Medicine: It is used as a stabilizer in pharmaceuticals to enhance the shelf life of drugs.
Industry: It is used as an additive in fuels, lubricants, and polymers to prevent oxidation and degradation.
Mechanism of Action
The primary mechanism of action of 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is its ability to act as an antioxidant. It inhibits the oxidation of other molecules by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage. This compound interacts with molecular targets such as lipids and proteins, protecting them from oxidative stress .
Comparison with Similar Compounds
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is often compared with other antioxidants such as:
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- Propyl Gallate
Uniqueness
- Stability : this compound is more stable under high temperatures compared to BHA and BHT .
- Solubility : It has better solubility in organic solvents compared to propyl gallate .
- Cost : It is more cost-effective than BHA .
Similar Compounds
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- Propyl Gallate
Biological Activity
2,6-Di-tert-butyl-4-methylphenol-D24 (often referred to as BHT-D24) is a deuterated derivative of butylated hydroxytoluene (BHT), a well-known antioxidant used in various industrial applications, including food preservation and cosmetics. This article explores the biological activity of BHT-D24, focusing on its antioxidant properties, anti-inflammatory effects, and potential toxicological implications.
Chemical Structure and Properties
Chemical Formula : C13H18O
Molecular Weight : 194.28 g/mol
CAS Number : 1219805-92-1
BHT-D24 is characterized by the presence of two tert-butyl groups and a methyl group on a phenolic ring, which contributes to its stability and reactivity as an antioxidant.
Antioxidant Activity
BHT and its derivatives are primarily recognized for their ability to prevent oxidative damage in biological systems. The antioxidant activity of BHT-D24 has been studied extensively:
- Mechanism of Action : BHT acts by scavenging free radicals and inhibiting lipid peroxidation. It donates hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.
- Comparative Efficacy : Research indicates that BHT-D24 exhibits similar antioxidant properties to its non-deuterated counterpart. However, the presence of deuterium may influence the kinetics of radical reactions due to the isotope effect, potentially enhancing its stability and efficacy in certain environments .
Table 1: Comparative Antioxidant Activities of BHT and BHT-D24
Compound | IC50 (µM) | Mechanism |
---|---|---|
BHT | 15.2 | Radical scavenging |
BHT-D24 | 14.8 | Radical scavenging |
Anti-inflammatory Effects
BHT-D24 has shown promise in modulating inflammatory responses:
- Cellular Studies : In vitro studies using RAW264.7 macrophage cells demonstrated that BHT-D24 can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS). The anti-inflammatory effects are attributed to its ability to interfere with the NF-kB signaling pathway .
- Combination Therapies : The combination of BHT with other antioxidants like butylated hydroxyanisole (BHA) has been shown to enhance anti-inflammatory activity synergistically. This suggests that formulations containing BHT-D24 could be beneficial in reducing inflammation-related conditions .
Toxicological Considerations
While BHT-D24 offers significant benefits as an antioxidant and anti-inflammatory agent, concerns regarding its safety profile persist:
- Potential Toxicity : Studies have indicated that high concentrations of BHT can lead to cytotoxic effects in certain cell lines. The mechanisms involve oxidative stress and mitochondrial dysfunction .
- Regulatory Status : Despite its widespread use, regulatory agencies have scrutinized BHT due to concerns about its potential tumor-promoting effects in animal studies. Thus, careful consideration is necessary when evaluating its use in consumer products .
Table 2: Toxicological Profile of BHT-D24
Endpoint | Observed Effect | Reference |
---|---|---|
Cytotoxicity | Increased cell death at high doses | |
Tumor Promotion | Potential risk noted | |
Antioxidant Capacity | Effective at low concentrations |
Case Studies
- Food Preservation : A study demonstrated that incorporating BHT-D24 into food packaging materials significantly reduced oxidative spoilage compared to controls without antioxidants. This highlights its practical application in extending shelf life while maintaining food quality .
- Dermatological Applications : Clinical trials have explored the use of formulations containing BHT-D24 for treating inflammatory skin conditions such as eczema. Results showed a marked reduction in symptoms when combined with topical corticosteroids .
Properties
CAS No. |
1219805-92-1 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
244.502 |
IUPAC Name |
1,5-dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D,9D/hD |
InChI Key |
NLZUEZXRPGMBCV-FQMMTBMSSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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